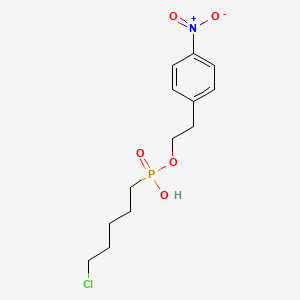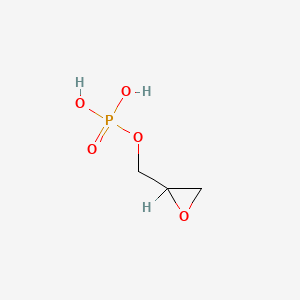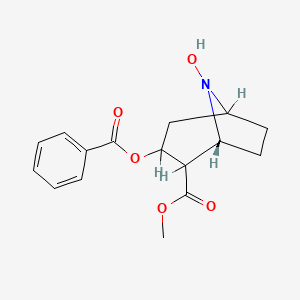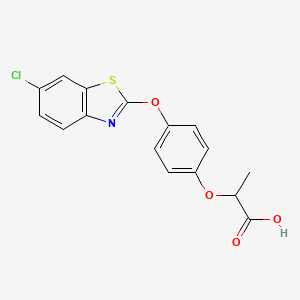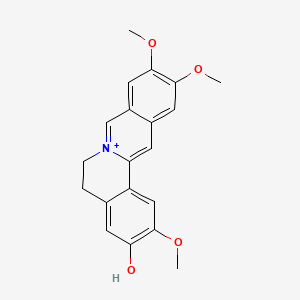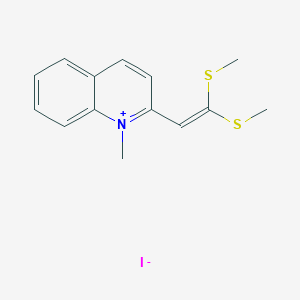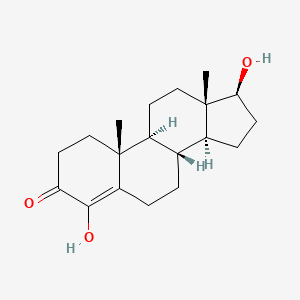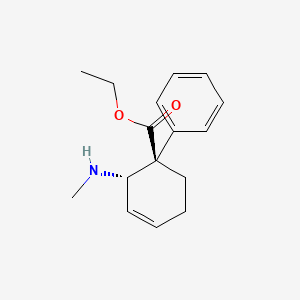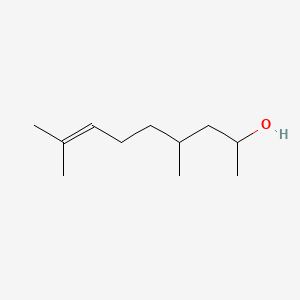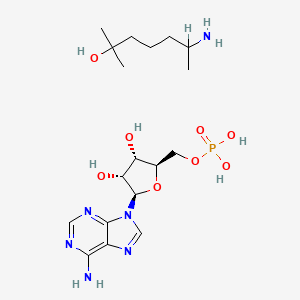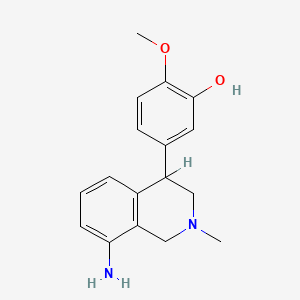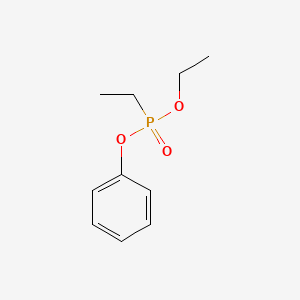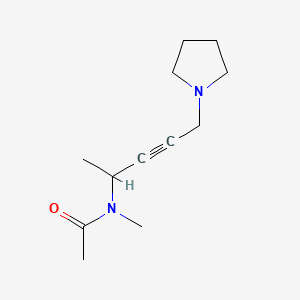
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[5-(1-pyrrolidinyl)pent-3-yn-2-yl]acetamide is a N-alkylpyrrolidine.
Aplicaciones Científicas De Investigación
Muscarinic Activity
A study investigated the muscarinic activity of structural analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide in the guinea pig ileum. It was found that larger alkyl groups substituted for the acetyl methyl group resulted in decreased muscarinic potency. The N-methyl group was essential for muscarinic activity, with its replacement leading to antagonists (Ringdahl et al., 1982).
Conformational Restriction Studies
Conformationally restricted analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide were synthesized and tested for muscarinic and antimuscarinic activity. These analogues were found to be moderately potent muscarinic antagonists or weak partial agonists, with structural modifications leading to decreased affinity and efficacy (Lundkvist et al., 1989).
Derivative Studies
A series of tertiary and quaternary analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide was synthesized. These compounds displayed varying degrees of muscarinic agonism, partial agonism, or antagonism. Replacement of specific groups in these analogues led to changes in efficacy and affinity at muscarinic receptors (Nilsson et al., 1988).
Effects on Acetylcholine Release
The effect of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide on acetylcholine release from the cerebral cortex was studied in rats. This compound enhanced acetylcholine output, suggesting presynaptic antagonistic and postsynaptic agonistic effects on muscarine receptors (Casamenti et al., 1986).
Synthesis and Enantiomer Studies
An improved synthesis method for the enantiomers of this compound was developed, allowing for large-scale preparation. The enantiomers were then tested for their ability to release acetylcholine, with one enantiomer showing higher potency (Nilsson et al., 1992).
Propiedades
Número CAS |
83481-69-0 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
N-methyl-N-(5-pyrrolidin-1-ylpent-3-yn-2-yl)acetamide |
InChI |
InChI=1S/C12H20N2O/c1-11(13(3)12(2)15)7-6-10-14-8-4-5-9-14/h11H,4-5,8-10H2,1-3H3 |
Clave InChI |
VHYUYQHTMPWAPK-UHFFFAOYSA-N |
SMILES |
CC(C#CCN1CCCC1)N(C)C(=O)C |
SMILES canónico |
CC(C#CCN1CCCC1)N(C)C(=O)C |
Sinónimos |
BM 5 BM-5 N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide oxalate (1:1) N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (+-)-isomer N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (R)-isomer N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (S)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



